molecular formula C12H16N2O2S B4182531 N-4-morpholinyl-2-(phenylthio)acetamide

N-4-morpholinyl-2-(phenylthio)acetamide

Cat. No. B4182531
M. Wt: 252.33 g/mol
InChI Key: IKGMEWVYPJRICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-morpholinyl-2-(phenylthio)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA belongs to the class of thiol-containing compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-4-morpholinyl-2-(phenylthio)acetamide is not fully understood, but it is thought to involve the formation of a reactive intermediate that can react with thiol-containing molecules such as cysteine residues in proteins. This can lead to the modification of proteins and peptides, which can affect their biochemical and physiological properties.
Biochemical and Physiological Effects
N-4-morpholinyl-2-(phenylthio)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the brain, which can have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. N-4-morpholinyl-2-(phenylthio)acetamide has also been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-4-morpholinyl-2-(phenylthio)acetamide for lab experiments is its ability to selectively modify cysteine residues in proteins, which can be useful for studying protein-protein interactions and for the development of targeted drug delivery systems. However, one limitation of N-4-morpholinyl-2-(phenylthio)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-4-morpholinyl-2-(phenylthio)acetamide. One area of interest is the development of N-4-morpholinyl-2-(phenylthio)acetamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of N-4-morpholinyl-2-(phenylthio)acetamide-based probes for imaging and detection of cysteine-containing proteins in cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of N-4-morpholinyl-2-(phenylthio)acetamide and its potential applications in scientific research.

Scientific Research Applications

N-4-morpholinyl-2-(phenylthio)acetamide has been shown to have a range of potential applications in scientific research. One area of interest is its use as a thiol-containing compound for the modification of proteins and peptides. N-4-morpholinyl-2-(phenylthio)acetamide can react with cysteine residues in proteins to form a thioether linkage, which can be used for site-specific labeling and conjugation of proteins. This can be useful for studying protein-protein interactions and for the development of targeted drug delivery systems.

properties

IUPAC Name

N-morpholin-4-yl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-12(13-14-6-8-16-9-7-14)10-17-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGMEWVYPJRICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.